molecular formula C17H25N3O2 B13898890 tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate

tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate

Cat. No.: B13898890
M. Wt: 303.4 g/mol
InChI Key: AKQJBGAXUBNRNH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate involves several steps. One effective method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity.

Chemical Reactions Analysis

Tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . Common reagents used in these reactions include alkylating agents like 1,2-dibromoethane and benzyl chloride . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it binds to the active site of the enzyme, preventing it from phosphorylating its substrates . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The compound’s ability to inhibit calcium channels is another mechanism by which it exerts its effects, potentially affecting muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . For instance, 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) and 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile are two such derivatives . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)14-7-6-13-5-4-8-18-15(13)14/h4-5,8,14H,6-7,9-12H2,1-3H3

InChI Key

AKQJBGAXUBNRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC3=C2N=CC=C3

Origin of Product

United States

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